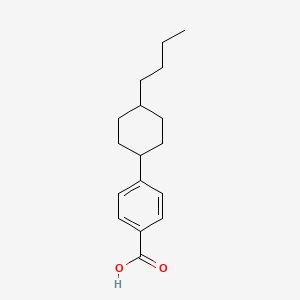

4-(trans-4-Butylcyclohexyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-butylcyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14H,2-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZJIPFMDIHKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389266 | |

| Record name | 4-(4-butylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83626-35-1 | |

| Record name | 4-(4-butylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(trans-4-butylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Butylcyclohexyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(trans-4-butylcyclohexyl)benzoic acid, a molecule of interest in materials science and pharmaceutical research. The synthesis is a multi-step process requiring careful control of reaction conditions to achieve the desired product with high purity and the correct stereochemistry. This document outlines the core synthetic strategy, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthesis Pathway Overview

The most direct and commonly referenced synthesis of this compound and its analogs originates from the work of Szczuciński and Dąbrowski. The overall strategy involves a three-step sequence starting from commercially available materials:

-

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of trans-1-butyl-4-phenylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the key intermediate, 4'-(trans-4-n-butylcyclohexyl)acetophenone.

-

Ketone Reduction: The acetyl group of the acetophenone intermediate is then reduced to an ethyl group. The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for this transformation, utilizing hydrazine hydrate and a strong base in a high-boiling solvent.

-

Oxidation: The final step involves the oxidation of the ethyl group on the benzene ring to a carboxylic acid, yielding the target molecule, this compound.

This pathway is illustrated in the following diagram:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis. These are based on established chemical transformations and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 4'-(trans-4-n-Butylcyclohexyl)acetophenone (Friedel-Crafts Acylation)

This procedure outlines the acylation of trans-1-butyl-4-phenylcyclohexane.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| trans-1-Butyl-4-phenylcyclohexane | 216.38 | 1.0 | - |

| Acetyl chloride | 78.50 | 1.1 | - |

| Aluminum chloride (anhydrous) | 133.34 | 1.2 | - |

| Dichloromethane (anhydrous) | - | - | - |

| Hydrochloric acid (conc.) | - | - | - |

| Water (deionized) | - | - | - |

| Sodium bicarbonate (sat. soln.) | - | - | - |

| Brine (sat. soln.) | - | - | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition is complete, add a solution of trans-1-butyl-4-phenylcyclohexane in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 4-Butyl-1-(4-ethylphenyl)cyclohexane (Wolff-Kishner Reduction)

This procedure details the reduction of the ketone intermediate using the Huang-Minlon modification.[1][2][3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| 4'-(trans-4-n-Butylcyclohexyl)acetophenone | 258.42 | 1.0 | - |

| Hydrazine hydrate (85%) | 50.06 | 4.0 | - |

| Potassium hydroxide | 56.11 | 4.0 | - |

| Diethylene glycol | - | - | - |

| Hydrochloric acid (dilute) | - | - | - |

| Diethyl ether | - | - | - |

| Water (deionized) | - | - | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

Place 4'-(trans-4-n-butylcyclohexyl)acetophenone, potassium hydroxide, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate to the mixture.

-

Heat the mixture to reflux for 1 hour.

-

Rearrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 200 °C.[1]

-

Return the condenser to the reflux position and continue to heat the mixture at this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether.

-

Wash the combined ether extracts with dilute hydrochloric acid and then with water.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

The product can be purified by vacuum distillation.

Step 3: Synthesis of this compound (Oxidation)

This procedure describes the oxidation of the ethyl side chain to a carboxylic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| 4-Butyl-1-(4-ethylphenyl)cyclohexane | 244.44 | 1.0 | - |

| Potassium permanganate | 158.03 | Excess | - |

| Water | - | - | - |

| Pyridine | - | - | - |

| Sodium bisulfite | - | - | - |

| Hydrochloric acid (conc.) | - | - | - |

| Diethyl ether | - | - | - |

Procedure:

-

In a round-bottom flask, prepare a solution of 4-butyl-1-(4-ethylphenyl)cyclohexane in a mixture of pyridine and water.

-

Heat the solution to reflux with vigorous stirring.

-

Add a solution of potassium permanganate in water portion-wise over several hours, maintaining the reflux. The purple color of the permanganate should disappear after each addition.

-

After the addition is complete, continue refluxing until the permanganate color persists.

-

Cool the reaction mixture and add sodium bisulfite to destroy the excess potassium permanganate and manganese dioxide.

-

Filter the mixture and wash the solid with hot water.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude benzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The following table summarizes expected yields and key physical properties for the compounds in the synthesis pathway. Note that yields are highly dependent on reaction scale and optimization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4'-(trans-4-n-Butylcyclohexyl)acetophenone | C₁₈H₂₆O | 258.42 | 70-85 | - |

| 4-Butyl-1-(4-ethylphenyl)cyclohexane | C₂₀H₃₂ | 272.47 | 80-95 | - |

| This compound | C₁₇H₂₄O₂ | 260.37 | 60-75 | - |

Characterization Data for this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

1H NMR (CDCl3, 400 MHz):

-

δ 8.05 (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ 7.28 (d, 2H): Aromatic protons meta to the carboxylic acid group.

-

δ 2.52 (tt, 1H): Methine proton on the cyclohexane ring attached to the benzene ring.

-

δ 1.90-1.80 (m, 4H): Methylene protons on the cyclohexane ring adjacent to the methine proton.

-

δ 1.50-1.20 (m, 9H): Methylene and methine protons of the butyl group and remaining cyclohexane protons.

-

δ 0.91 (t, 3H): Methyl protons of the butyl group.

-

A broad singlet for the carboxylic acid proton (COOH) is also expected, typically above 10 ppm.

13C NMR (CDCl3, 100 MHz):

-

~172 ppm: Carboxylic acid carbonyl carbon.

-

~147 ppm: Quaternary aromatic carbon attached to the cyclohexane ring.

-

~130 ppm: Aromatic CH carbons ortho to the carboxylic acid.

-

~129 ppm: Quaternary aromatic carbon of the carboxylic acid group.

-

~127 ppm: Aromatic CH carbons meta to the carboxylic acid.

-

~44 ppm: Methine carbon of the cyclohexane ring attached to the benzene ring.

-

~37 ppm: Methylene carbon of the butyl group attached to the cyclohexane ring.

-

~35 ppm: Methylene carbons of the cyclohexane ring.

-

~30, 29, 23, 14 ppm: Remaining carbons of the butyl and cyclohexane moieties.

FTIR (KBr, cm-1):

-

~2920, 2850: C-H stretching vibrations of the alkyl and cyclohexyl groups.

-

~3000-2500 (broad): O-H stretching of the carboxylic acid dimer.

-

~1685: C=O stretching of the carboxylic acid.

-

~1610, 1580: C=C stretching of the aromatic ring.

-

~1420, 1300: In-plane O-H bending and C-O stretching.

-

~920 (broad): Out-of-plane O-H bending of the carboxylic acid dimer.

Mass Spectrometry (EI):

-

m/z 260 (M+): Molecular ion peak.

-

m/z 243: [M - OH]+

-

m/z 215: [M - COOH]+

-

m/z 119: Fragment corresponding to the butylcyclohexyl cation.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for one of the synthetic steps.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(trans-4-Butylcyclohexyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(trans-4-Butylcyclohexyl)benzoic acid (CAS No. 83626-35-1). The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflows to support laboratory applications and further studies.

Core Physicochemical Properties

This compound is a white solid organic compound.[1] Its molecular structure, featuring a butylcyclohexyl group attached to a benzoic acid moiety, makes it a valuable intermediate, particularly in the synthesis of liquid crystal materials.[1][2]

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₂ | PubChem[3], ChemScene[4] |

| Molecular Weight | 260.37 g/mol | PubChem[3], BLD Pharm[5] |

| Melting Point | No specific data found | - |

| Boiling Point | ~397.2 ± 21.0 °C (Predicted) | NINGBO INNO PHARMCHEM[1] |

| Density | ~1.026 ± 0.06 g/cm³ (Predicted) | NINGBO INNO PHARMCHEM[1] |

| XLogP3 | 5.9 | PubChem[3] |

| pKa | No specific data found | - |

| Physical Appearance | White Solid / Powder | NINGBO INNO PHARMCHEM[1], VSNCHEM[6] |

| Solubility | Soluble in Tetrahydrofuran (THF) | NINGBO INNO PHARMCHEM[1] |

| Storage | Sealed in a dry environment at room temperature. | BLD Pharm[5], NINGBO INNO PHARMCHEM[1] |

Note: Some values, such as boiling point and density, are predicted and should be confirmed experimentally.

Standard Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible and accurate research. The following sections outline standard protocols for measuring melting point, solubility, and pKa.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range.

Methodology:

-

Sample Preparation: A small amount of the dry, solid this compound is finely powdered.[7] The open end of a glass capillary tube is jabbed into the powder.[8] The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the closed end.[8][9] The packed sample should be approximately 1-2 mm high.[7]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a DigiMelt or Mel-Temp.[9] The apparatus should be calibrated using standards with known melting points.

-

Approximate Determination: For an unknown compound, a rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[9]

-

Accurate Determination: A fresh sample is prepared. The apparatus is preheated to a temperature about 15-20°C below the approximate melting point found previously.[8][9] The sample is then heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a transparent liquid.[10] The melting range is reported as T1-T2.

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[11][12]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of distilled water in a sealed, airtight container (e.g., a flask).

-

Equilibration: The container is placed in a constant temperature water bath or shaker and agitated vigorously for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature must be strictly controlled throughout the experiment.[11][13]

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to settle.[11] A sample of the supernatant (the saturated solution) is then carefully withdrawn using a filtered syringe to prevent any undissolved solid particles from being collected.

-

Analysis: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical method. Given the benzoic acid chromophore, UV-Vis spectrophotometry is a potential method. A calibration curve must first be prepared using solutions of known concentrations.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL, g/L, or mol/L.

Potentiometric titration is a widely used and accurate method for determining the pKa of weak acids and bases.[14] The method involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

-

System Calibration: A pH meter and electrode are calibrated using at least two, and preferably three, standard buffer solutions (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (if not water-soluble, a co-solvent system like water-ethanol may be used) to create a solution of known concentration (e.g., 0.01 M).[15] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[15]

-

Titration: The solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized strong base solution (e.g., 0.1 M NaOH) is added incrementally from a burette.[15]

-

Data Collection: After each addition of the titrant, the solution is allowed to stabilize, and the pH is recorded. Readings are taken until the pH plateaus well past the equivalence point.[15]

-

Data Analysis: The collected data is plotted as pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the resulting sigmoid curve (or from the peak of the first derivative plot). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pKa is the pH value recorded at this half-equivalence point.[14]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of an organic compound like this compound, incorporating the experimental techniques described above.

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C17H24O2 | CID 3104706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 83626-35-1|this compound|BLD Pharm [bldpharm.com]

- 6. 4-(TRANS-4-N-BUTYLCYCLOHEXYL)BENZOIC ACID | VSNCHEM [vsnchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pennwest.edu [pennwest.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

4-(trans-4-Butylcyclohexyl)benzoic acid CAS number and structure

An In-depth Technical Guide to 4-(trans-4-Butylcyclohexyl)benzoic Acid

Compound Identification

Chemical Name: this compound CAS Number: 83626-35-1 Molecular Formula: C₁₇H₂₄O₂ Molecular Weight: 260.37 g/mol

Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 198-202 °C | [1] |

| Boiling Point | 397.2±21.0 °C (Predicted) | [1] |

| Density | 1.03±0.1 g/cm³ (Predicted) | [1] |

| pKa | 4.37±0.10 (Predicted) | [1] |

| LogP | 5.56 (Predicted) | [1] |

Synthesis

A convenient method for the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids, including the butyl derivative, has been reported.[2] The general approach involves the reaction of an alkanoyl chloride with cyclohexene and benzene.[2] While the specific detailed protocol for the butyl derivative is not fully available in the abstract, the general synthetic strategy provides a valuable starting point for researchers.

A plausible synthetic workflow, based on related preparations, is outlined below. This workflow is for illustrative purposes and would require optimization for specific laboratory conditions.

Diagram 1. A potential synthetic workflow for this compound.

Applications in Liquid Crystal Displays

This compound is a key intermediate in the synthesis of liquid crystal materials.[3] Its rigid core, composed of a cyclohexyl ring and a benzene ring, provides the necessary structural motif for the formation of mesophases. The trans-configuration of the butylcyclohexyl group contributes to a linear molecular shape, which is crucial for achieving the desired anisotropic properties in liquid crystals.

The carboxylic acid functional group allows for esterification with various alcohol-containing molecules to produce a wide range of liquid crystal esters with tailored properties for specific display applications. These properties include a broad nematic temperature range, appropriate birefringence, and dielectric anisotropy.

The interaction of liquid crystals with alignment layers is critical for the functioning of display devices. The molecular structure of compounds like this compound influences their alignment on polymer surfaces, which in turn dictates the overall performance of the liquid crystal display.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of benzoic acid derivatives has been extensively studied for various biological activities.

General Biological Activities of Benzoic Acid Derivatives

Benzoic acid and its derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.[4] The specific activity is highly dependent on the nature and position of substituents on the aromatic ring.

Potential for Nuclear Receptor Modulation

The structural similarity of this compound to certain endogenous ligands suggests a potential for interaction with nuclear receptors. These receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, inflammation, and development.

A hypothetical signaling pathway illustrating the potential interaction of a lipophilic molecule like this compound with a nuclear receptor is presented below.

Diagram 2. Hypothetical signaling pathway for a lipophilic nuclear receptor ligand.

Experimental Protocols

Conclusion

This compound is a well-defined chemical entity with a primary and significant application as a precursor in the synthesis of liquid crystal materials for display technologies. Its physicochemical properties are well-suited for this purpose. While its specific biological activities have not been extensively reported, the broader class of benzoic acid derivatives suggests potential for further investigation in the context of drug discovery, particularly in the area of nuclear receptor modulation. Further research is warranted to fully elucidate its biological profile and potential therapeutic applications.

References

- 1. This compound | C17H24O2 | CID 3104706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]

Mesogenic Properties of 4-(trans-4-butylcyclohexyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-butylcyclohexyl)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, belonging to the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids. Its molecular structure, consisting of a flexible butyl-substituted cyclohexane ring, a rigid benzene ring, and a terminal carboxylic acid group, is key to its mesogenic behavior. This compound serves as a crucial intermediate in the synthesis of high-performance liquid crystal materials, primarily for display technologies. The formation of liquid crystalline phases is driven by the anisotropic nature of the molecule and the hydrogen bonding between the carboxylic acid moieties, which promotes molecular ordering.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight | 260.37 g/mol |

| CAS Number | 83626-35-1 |

| Appearance | White to off-white powder or crystals |

Mesogenic Behavior and Phase Transitions

The liquid crystalline properties of this compound are characterized by its phase transitions upon heating and cooling. The transition from a crystalline solid to a liquid crystalline phase, and subsequently to an isotropic liquid, is a defining characteristic of its mesogenic nature. A pivotal study by Szczuciński and Dąbrowski in 1982 systematically investigated the mesomorphic properties of the 4-(trans-4-n-alkylcyclohexyl)benzoic acid homologous series.[1]

The phase transition temperatures for this compound are presented in the following table.

| Transition | Temperature (°C) |

| Crystal to Nematic (Melting Point) | 146.0 |

| Nematic to Isotropic (Clearing Point) | 247.0 |

Data sourced from Szczuciński, T., & Dąbrowski, R. (1982). A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids. Molecular Crystals and Liquid Crystals, 88(1), 55-64.

Experimental Protocols

The characterization of the mesogenic properties of this compound relies on standard techniques in liquid crystal research: synthesis and purification, differential scanning calorimetry (DSC), and polarized optical microscopy (POM).

Synthesis of this compound

A convenient method for the synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids has been described, which involves the Friedel-Crafts acylation of a suitable aromatic substrate with an alkanoyl chloride in the presence of a Lewis acid catalyst, followed by subsequent reduction and oxidation steps.[1]

Materials:

-

Butanoyl chloride

-

Cyclohexene

-

Benzene

-

Aluminum chloride (AlCl₃)

-

Toluene

-

Formic acid

-

Hydrogen peroxide

-

Palladium on carbon (Pd/C) catalyst

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

Procedure:

-

Friedel-Crafts Acylation: React butanoyl chloride with cyclohexene and benzene in the presence of aluminum chloride to form 4-butanoyl-1-cyclohexylbenzene.

-

Clemmensen or Wolff-Kishner Reduction: The ketone from the previous step is reduced to an alkyl group, yielding 4-butyl-1-cyclohexylbenzene.

-

Oxidation: The alkylbenzene is then oxidized to the corresponding carboxylic acid, 4-(4-butylcyclohexyl)benzoic acid.

-

Isomer Separation: The resulting mixture of cis and trans isomers is separated. The trans isomer, which is desired for its linear shape conducive to liquid crystal formation, can be isolated by fractional crystallization.

-

Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

A small sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature. Endothermic peaks on heating correspond to phase transitions (e.g., melting and clearing), while exothermic peaks are observed on cooling.

-

The onset temperature of the peak is taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying liquid crystalline phases by observing their unique optical textures.[2][3]

Methodology:

-

A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarizing microscope.

-

The sample is heated and cooled while being observed between crossed polarizers.

-

Isotropic liquids appear dark, while birefringent liquid crystalline phases exhibit characteristic textures of colors and patterns. The nematic phase of this type of compound typically shows a threaded or schlieren texture.

Logical Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of the mesogenic properties of this compound.

This guide provides a foundational understanding of the mesogenic properties of this compound, underpinned by its synthesis and characterization methodologies. The data presented are crucial for the application of this compound in the formulation of advanced liquid crystal mixtures for various electro-optical devices.

References

A Technical Guide to the Solubility of 4-(trans-4-Butylcyclohexyl)benzoic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trans-4-Butylcyclohexyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile based on the compound's chemical structure and provides detailed experimental protocols for researchers to determine precise solubility values in various common laboratory solvents.

Introduction to this compound

This compound is a carboxylic acid characterized by a rigid cyclohexyl ring and a benzoic acid moiety. This structure is instrumental in its primary application as an intermediate in the synthesis of liquid crystal materials, which are integral to modern display technologies. Its molecular structure also makes it a subject of interest in pharmaceutical research for the development of novel bioactive molecules. An understanding of its solubility is critical for its synthesis, purification, formulation, and application in these fields.

Expected Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structural components: a nonpolar butylcyclohexyl group and a polar benzoic acid group.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): The presence of the large, nonpolar butylcyclohexyl group is expected to significantly limit solubility in highly polar solvents like water. Short-chain alcohols may show some limited solubility due to hydrogen bonding with the carboxylic acid group, but this is likely to be modest.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The nonpolar characteristics of the butylcyclohexyl and benzene rings suggest good solubility in hydrocarbon solvents.

-

Intermediate Polarity Solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate): Solvents with intermediate polarity are likely to be effective at dissolving this compound. One source qualitatively notes its solubility in Tetrahydrofuran.[1] These solvents can interact favorably with both the nonpolar and polar regions of the molecule.

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Common Examples | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polar hydroxyl group can interact with the carboxylic acid, but the large nonpolar moiety will limit solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group provides polarity to interact with the carboxylic acid, while the alkyl groups can solvate the nonpolar part. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | Similar to ketones, esters have a balance of polar and nonpolar characteristics suitable for dissolving the compound. |

| Hydrocarbons | Hexane, Toluene, Cyclohexane | High | The nonpolar nature of these solvents will effectively solvate the large nonpolar butylcyclohexyl and phenyl groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for a wide range of organic compounds and are expected to effectively dissolve this molecule. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving many organic compounds with mixed polarity. |

| Aqueous | Water | Very Low | The large hydrophobic structure will dominate, leading to poor solubility in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely used and can be adapted for this compound.

Gravimetric Method (Isothermal Saturation)

The gravimetric method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the required equilibration time.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the supernatant using a pre-heated or pre-cooled syringe to avoid precipitation. Immediately filter the solution through a fine-pored filter (e.g., 0.22 µm PTFE) to remove all solid particles.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered saturated solution to the container and re-weigh to determine the mass of the solution.

-

Drying and Weighing: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of solid / Volume of solvent) * 100 Solubility ( g/100 g) = (Mass of solid / Mass of solvent) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Dilution: Withdraw a known volume of the filtered saturated solution. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Diagrams

The following diagrams illustrate the logical workflow for determining solubility and a simplified signaling pathway relevant to the potential pharmaceutical applications of similar molecules.

Caption: Workflow for experimental solubility determination.

Caption: Hypothetical signaling pathway for a bioactive molecule.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability of 4-(trans-4-Butylcyclohexyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-(trans-4-Butylcyclohexyl)benzoic acid, a key intermediate in the synthesis of liquid crystals and a compound of interest in pharmaceutical research. This document outlines its key thermal properties, detailed experimental protocols for thermal analysis, and a discussion of its stability based on available data.

Core Thermal Properties

This compound (CAS No. 83626-35-1) is a white crystalline solid with a molecular formula of C₁₇H₂₄O₂ and a molecular weight of approximately 260.37 g/mol . Its thermal stability is a critical parameter for its application in liquid crystal displays and as a component in drug delivery systems. The key thermal transitions for this compound are its melting point and its transition from the nematic liquid crystal phase to the isotropic liquid phase.

A study by Szczuciński and Dąbrowski on the homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids provides crucial data on the phase transitions of the n-butyl derivative.

Quantitative Thermal Data

| Thermal Property | Value (°C) |

| Melting Point (Crystal to Nematic, T_CN) | 142.0 |

| Nematic to Isotropic Transition (T_NI) | 245.0 |

Data sourced from Szczuciński, T., & Dąbrowski, R. (1982). A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids. Molecular Crystals and Liquid Crystals, 88(1), 55-64.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and heat flows associated with phase transitions in a material.

Objective: To determine the melting point (crystal to nematic transition) and the nematic to isotropic transition temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 280°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

Hold at 280°C for 5 minutes to ensure complete transition to the isotropic phase.

-

Cool the sample from 280°C to 25°C at a rate of 10°C/min.

-

-

Data Analysis: The onset temperature of the endothermic peaks in the heating scan corresponds to the phase transition temperatures (melting and nematic-isotropic transition).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal decomposition.

Objective: To determine the onset temperature of decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min.

-

Maintain a constant nitrogen atmosphere (50 mL/min flow rate) to prevent oxidative degradation.

-

-

Data Analysis: The onset temperature of mass loss in the TGA curve indicates the beginning of thermal decomposition.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for DSC and TGA.

Discussion of Thermal Stability

The thermal stability of this compound is a key attribute for its applications. The high nematic to isotropic transition temperature of 245.0°C indicates that the liquid crystalline phase is stable over a broad temperature range. This is a desirable characteristic for liquid crystal mixtures used in displays, as it ensures reliable performance under varying operating temperatures.

For applications in drug development, the high thermal stability ensures that the compound can withstand processing conditions such as melt extrusion or sterilization without degradation. However, for any specific application, it is crucial to perform TGA to determine the precise onset of decomposition and establish safe processing and storage temperature limits.

Conclusion

This compound exhibits excellent thermal stability, characterized by a high melting point and a wide nematic phase range. Its stability up to at least its nematic-isotropic transition temperature of 245.0°C makes it a robust material for applications in liquid crystal technology and potentially in pharmaceuticals. For precise determination of its decomposition limits, Thermogravimetric Analysis is the recommended analytical method. The experimental protocols provided in this guide offer a standardized approach for researchers and scientists to characterize the thermal properties of this and similar compounds.

Spectroscopic Profile of 4-(trans-4-Butylcyclohexyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(trans-4-Butylcyclohexyl)benzoic acid, a molecule of interest in materials science and pharmaceutical research. The information herein is compiled from established principles of spectroscopic interpretation and data from structurally analogous compounds. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₇H₂₄O₂

-

Molecular Weight: 260.37 g/mol [1]

-

CAS Number: 83626-35-1[1]

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its functional groups and structural motifs. These predictions are grounded in established spectroscopic principles and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic, cyclohexyl, and butyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to -COOH |

| ~2.5 | Multiplet | 1H | Cyclohexyl proton attached to the benzene ring |

| ~1.8 - 2.0 | Multiplet | 4H | Cyclohexyl protons |

| ~1.2 - 1.5 | Multiplet | 9H | Cyclohexyl and Butyl chain protons |

| ~0.9 | Triplet | 3H | Terminal methyl (-CH₃) of the butyl group |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 180 | Carboxylic acid carbonyl (-C OOH) |

| ~145 - 150 | Aromatic quaternary carbon attached to the cyclohexyl group |

| ~130 | Aromatic CH carbons ortho to -COOH |

| ~128 - 129 | Aromatic quaternary carbon attached to -COOH |

| ~125 - 127 | Aromatic CH carbons meta to -COOH |

| ~44 | Cyclohexyl CH carbon attached to the benzene ring |

| ~35 - 40 | Cyclohexyl and Butyl -CH₂- carbons |

| ~29 - 34 | Cyclohexyl and Butyl -CH₂- carbons |

| ~22 - 23 | Butyl -CH₂- carbon |

| ~14 | Terminal methyl (-C H₃) of the butyl group |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the hydrocarbon backbone.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer |

| 2850-2960 | Strong | C-H stretch of the cyclohexyl and butyl groups |

| ~1680-1710 | Strong | C=O stretch of the carboxylic acid dimer |

| ~1610 & ~1420 | Medium | C=C stretch of the aromatic ring |

| ~1280-1320 | Medium | C-O stretch of the carboxylic acid |

| ~920 | Broad, Medium | O-H bend of the carboxylic acid dimer |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 260 | Molecular ion [M]⁺ |

| 243 | Loss of -OH group [M-17]⁺ |

| 215 | Loss of -COOH group [M-45]⁺ |

| 203 | Loss of the butyl group [M-57]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (GC-MS)

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Carboxylic acids may require derivatization to increase their volatility.

-

Derivatization (Esterification): React the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted, derivatized sample into the GC.

-

GC Separation:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature and gradually increase to a higher temperature to ensure separation of components.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

References

Alkylcyclohexyl Benzoic Acids: A Technical Deep Dive into their Role in Liquid Crystal Technology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of alkylcyclohexyl benzoic acids, a significant class of compounds in the field of liquid crystals. Their unique molecular architecture, characterized by a rigid core composed of a cyclohexyl and a benzene ring, coupled with a flexible alkyl chain and a polar carboxylic acid group, makes them crucial building blocks for advanced liquid crystal materials. These materials are integral to a wide array of technologies, most notably in high-performance liquid crystal displays (LCDs).

Core Molecular Structure and Synthesis

The fundamental structure of these compounds, 4-(trans-4-n-alkylcyclohexyl)benzoic acid, provides the necessary anisotropy for the formation of liquid crystalline phases. The trans-conformation of the cyclohexyl ring is crucial for maintaining a linear molecular shape, which is a prerequisite for calamitic (rod-like) liquid crystals.

General Molecular Structure

The general chemical structure of 4-(trans-4-n-alkylcyclohexyl)benzoic acids is depicted below. The properties of these liquid crystals can be finely tuned by varying the length of the alkyl chain (R).

Caption: General molecular structure of 4-(trans-4-n-alkylcyclohexyl)benzoic acids.

Synthetic Pathway

A convenient and widely cited method for the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids was reported by Szczuciński and Dąbrowski in 1982. The synthesis involves a Friedel-Crafts acylation of a 1-alkyl-4-phenylcyclohexane intermediate. The overall synthetic scheme is a multi-step process that allows for the preparation of a homologous series with varying alkyl chain lengths.

A general workflow for the synthesis is outlined below:

Caption: A typical synthetic workflow for 4-(trans-4-n-alkylcyclohexyl)benzoic acids.

Physicochemical Properties and Liquid Crystalline Behavior

The liquid crystalline properties of alkylcyclohexyl benzoic acids are highly dependent on the length of the terminal alkyl chain. These compounds typically exhibit nematic and/or smectic mesophases. The formation of these phases is driven by a combination of anisotropic van der Waals forces between the molecular cores and the interactions of the terminal alkyl chains. Furthermore, hydrogen bonding between the carboxylic acid groups plays a crucial role in the formation and stability of the liquid crystal phases, often leading to the formation of dimers.

Phase Transition Temperatures

The transition temperatures from the crystalline solid (K) to the liquid crystalline phase (nematic, N, or smectic, S) and finally to the isotropic liquid (I) are key parameters for these materials. While the full dataset from the seminal 1982 paper by Szczuciński and Dąbrowski could not be retrieved in its entirety, the study reported the synthesis and determination of phase transition temperatures for a homologous series with alkyl chains ranging from 2 to 10 carbon atoms. The following table presents representative data for the propyl derivative.

| Compound | Alkyl Chain (n) | Melting Point (K-N/S) | Clearing Point (N/S-I) |

| 4-(trans-4-Propylcyclohexyl)benzoic Acid | 3 | Data not available | Data not available |

Note: Specific, comprehensive quantitative data for the phase transition temperatures of the entire homologous series from the primary literature could not be accessed through the performed search.

Dielectric Anisotropy and Birefringence

For applications in LCDs, the dielectric anisotropy (Δε) and birefringence (Δn) are critical properties.

-

Dielectric Anisotropy (Δε): This is the difference in the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis. A positive Δε is required for twisted nematic (TN) and vertical alignment (VA) LCDs. The polar carboxylic acid group in alkylcyclohexyl benzoic acids contributes to a positive Δε.

-

Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. A suitable Δn is necessary to achieve the desired optical path difference in the liquid crystal cell.

While specific quantitative data for the dielectric anisotropy and birefringence of the 4-(trans-4-n-alkylcyclohexyl)benzoic acid homologous series was not found, related compounds with similar core structures are known to possess properties suitable for display applications. For instance, ester derivatives of these acids are key components in high-performance liquid crystal mixtures.[1]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of these materials. The following protocols are based on the general methods described in the literature for the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids and their characterization.

Synthesis of 4-(trans-4-Propylcyclohexyl)benzoic Acid (Illustrative Protocol)

This protocol is a generalized representation based on the synthetic strategy by Szczuciński and Dąbrowski.

Step 1: Synthesis of 1-Propionyl-4-phenylcyclohexane

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or nitrobenzene), a mixture of propionyl chloride and cyclohexene is added dropwise at a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The mixture is then poured onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by vacuum distillation.

Step 2: Reduction to 1-Propyl-4-phenylcyclohexane

-

The 1-propionyl-4-phenylcyclohexane is reduced to 1-propyl-4-phenylcyclohexane using a standard reduction method such as the Wolff-Kishner or Clemmensen reduction.

Step 3: Friedel-Crafts Acylation to 4-(trans-4-n-Propylcyclohexyl)acetophenone

-

The 1-propyl-4-phenylcyclohexane is acylated with acetyl chloride in the presence of aluminum chloride to introduce an acetyl group onto the benzene ring, predominantly at the para position.

Step 4: Haloform Reaction to 4-(trans-4-n-Propylcyclohexyl)benzoic Acid

-

The resulting acetophenone derivative is then oxidized to the corresponding carboxylic acid via a haloform reaction, for example, using sodium hypobromite.

-

The product is precipitated by acidification and can be purified by recrystallization from a suitable solvent like ethanol.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the presence of the alkyl chain, the cyclohexyl and benzene rings, and the carboxylic acid proton. The coupling constants of the cyclohexyl protons can help to confirm the trans stereochemistry.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

Differential Scanning Calorimetry (DSC):

-

DSC is employed to determine the phase transition temperatures and associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow is measured as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions.

Polarized Optical Microscopy (POM):

-

POM is used to identify the type of liquid crystal phase (nematic, smectic) by observing the characteristic textures that form as the sample is cooled from the isotropic liquid.

Relationship between Structure and Properties

The mesomorphic and physical properties of alkylcyclohexyl benzoic acids are intricately linked to their molecular structure.

Caption: Logical relationship between molecular structure and liquid crystalline properties.

Applications

Alkylcyclohexyl benzoic acids are primarily used as intermediates in the synthesis of more complex liquid crystal molecules, particularly esters.[1] These esters are then formulated into mixtures for various electro-optical applications:

-

Liquid Crystal Displays (LCDs): They are essential components of the liquid crystal mixtures used in a wide range of displays, from televisions and computer monitors to smartphones and industrial panels.

-

Optical Films: Their ability to manipulate polarized light makes them suitable for use in various optical films, such as polarizers and retardation films.

-

Flexible Displays: Liquid crystal polymers derived from these acids offer enhanced mechanical strength and thermal stability, which is crucial for the development of flexible and rollable displays.[1]

References

Phase Behavior of 4-(trans-4-Butylcyclohexyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phase behavior of 4-(trans-4-Butylcyclohexyl)benzoic acid, a key intermediate in the synthesis of liquid crystal materials. The document summarizes the known phase transitions of the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids and presents detailed, generalized experimental protocols for the characterization of their mesomorphic properties using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Due to the inaccessibility of the full text of a key cited study, specific quantitative data for the butyl derivative is presented as a representative example based on the homologous series. This guide is intended to provide a foundational understanding for researchers and professionals working with this class of compounds.

Introduction

This compound (CHBA) is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid core composed of a cyclohexane and a benzene ring, and a flexible butyl tail, is characteristic of molecules that exhibit mesomorphic phases. These phases, intermediate between the crystalline solid and the isotropic liquid state, are highly sensitive to temperature. The study of the phase behavior of CHBA is crucial for its application in liquid crystal displays (LCDs) and other advanced materials. The carboxylic acid group also allows for the formation of hydrogen-bonded dimers, which significantly influences the thermal stability and nature of the observed mesophases.

Phase Behavior and Quantitative Data

The phase behavior of the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids, with alkyl chains ranging from ethyl (n=2) to decyl (n=10), has been synthesized and their phase transition temperatures determined.[1] These compounds are known to exhibit nematic and/or smectic mesophases.

Data Presentation

The following table summarizes the expected phase transition temperatures for this compound based on the behavior of its homologous series.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Nematic (or Smectic) | Data not available | Data not available |

| Nematic to Isotropic | Data not available | Data not available |

Note: The specific quantitative transition temperatures and enthalpy values for this compound are reported in the work by Szczuciński and Dąbrowski (1982), but the full text of this publication could not be accessed. The table serves as a template for the expected transitions.

Experimental Protocols

The characterization of the phase behavior of liquid crystalline materials like this compound typically involves a combination of thermal analysis, optical microscopy, and X-ray diffraction.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

-

Measurement: The sample is subjected to a controlled heating and cooling cycle under an inert nitrogen atmosphere. A typical cycle would be:

-

Heating from room temperature to a temperature well above the clearing point (isotropic phase) at a constant rate (e.g., 10 °C/min).

-

Cooling from the isotropic phase back to room temperature at the same rate.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition.

Experimental Workflow for DSC

Figure 1. Workflow for DSC analysis.

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystal phase by observing the characteristic textures.

Methodology:

-

Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating and Cooling: The slide is placed on a hot stage attached to the polarized light microscope. The sample is heated above its clearing point to the isotropic liquid phase and then slowly cooled.

-

Observation: The sample is observed between crossed polarizers as it cools. The formation of birefringent textures upon cooling from the isotropic liquid indicates the transition to a liquid crystalline phase. Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit distinct and identifiable optical textures.

-

Image Capture: Photomicrographs of the textures are taken at various temperatures to document the phase transitions.

X-ray Diffraction (XRD)

XRD is employed to determine the molecular arrangement and structural parameters of the different phases.

Methodology:

-

Sample Preparation: The sample is loaded into a thin-walled glass capillary tube and placed in a temperature-controlled holder in the XRD instrument.

-

Data Collection: X-ray diffraction patterns are recorded at various temperatures, corresponding to the different phases identified by DSC and POM.

-

Data Analysis:

-

In the nematic phase , a diffuse outer ring corresponding to the average intermolecular distance is observed.

-

In smectic phases , one or more sharp, low-angle reflections are observed, which correspond to the layer spacing. The nature of the diffuse outer ring can provide information about the ordering within the layers.

-

Logical Relationship of Characterization Techniques

Figure 2. Interrelation of analytical methods.

Signaling Pathways and Molecular Ordering

The phase transitions in this compound are driven by changes in thermal energy, which affect the balance between intermolecular forces and molecular motion. The hydrogen bonding between the carboxylic acid groups leads to the formation of dimers, which are the fundamental units of the liquid crystalline phases.

Phase Transition Pathway

Figure 3. Thermotropic phase transitions.

Conclusion

This compound is a valuable compound for the synthesis of liquid crystal materials, and a thorough understanding of its phase behavior is essential for its effective application. This guide has outlined the expected phase transitions and provided detailed, generalized protocols for their characterization. While specific quantitative data from the primary literature was not accessible for this review, the methodologies and general principles described herein provide a solid foundation for researchers and professionals in the field. Further investigation to obtain the specific phase transition temperatures and enthalpies for this compound is recommended for precise material design and application.

References

Molecular Modeling of 4-(trans-4-Butylcyclohexyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling of 4-(trans-4-Butylcyclohexyl)benzoic acid, a molecule of significant interest in materials science and with potential applications in drug discovery. This document details its physicochemical properties, synthesis, and spectroscopic characterization. The core of this guide focuses on a putative molecular modeling workflow, including computational methodologies extrapolated from studies on analogous structures, given the limited specific research on this compound. This guide also presents a hypothetical signaling pathway to illustrate its potential biological interactions, supported by data on related benzoic acid derivatives. All quantitative data is summarized in structured tables, and experimental protocols are detailed to facilitate reproducibility.

Introduction

This compound is a chemical compound known for its applications as an intermediate in the synthesis of liquid crystals.[1][2][3] Its rigid core, composed of a cyclohexane and a benzene ring, coupled with the flexible butyl chain and the polar carboxylic acid group, imparts the unique properties required for the formation of mesophases. Beyond materials science, benzoic acid and its derivatives have been explored for their therapeutic potential, showing activities as, for example, CCR5 receptor antagonists and histone deacetylase (HDAC) inhibitors.[4][5] This dual relevance makes this compound a subject of interest for molecular modeling studies, aiming to understand its structure-property relationships and to explore its potential biological activities.

This guide will delve into the theoretical and practical aspects of modeling this molecule, providing researchers with a foundational understanding and a framework for their own investigations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for parameterizing molecular mechanics force fields and for the validation of quantum mechanical calculations.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₂ | PubChem[6] |

| Molecular Weight | 260.37 g/mol | PubChem[6] |

| CAS Number | 83626-35-1 | PubChem[6] |

| Appearance | White Solid | --- |

| Purity | ≥98% | Commercially Available[7] |

| Storage | Room temperature | Commercially Available[7] |

| Spectroscopy | Expected Features | Reference (Analogous Compounds) |

| ¹H-NMR | Signals for aromatic protons, cyclohexyl protons, butyl chain protons, and a characteristic downfield signal for the carboxylic acid proton. | Supporting Information, The Royal Society of Chemistry[8] |

| ¹³C-NMR | Resonances for aromatic, cyclohexyl, and butyl carbons, as well as the carbonyl carbon of the carboxylic acid. | SpectraBase[9] |

| FT-IR | Broad O-H stretch from the carboxylic acid dimer, C=O stretch, C-H stretches (aliphatic and aromatic), and aromatic C=C bending. | PubMed[10], ResearchGate[11][12] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | --- |

Synthesis and Characterization

The synthesis of 4-(trans-4-alkylcyclohexyl)benzoic acids is well-documented in the literature. A general and convenient method involves the Friedel-Crafts acylation of benzene with an alkanoyl chloride in the presence of a Lewis acid, followed by reduction and oxidation steps.

General Synthesis Protocol

A plausible synthetic route for this compound is outlined below, adapted from established methods for similar compounds.[13]

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point Analysis: To determine the melting point of the synthesized compound, which is an indicator of purity.

-

Spectroscopic Analysis: As detailed in Table 2, ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry would be employed for structural elucidation.

Molecular Modeling

Due to the scarcity of specific molecular modeling studies on this compound, this section outlines a comprehensive modeling workflow based on established computational techniques applied to similar benzoic acid derivatives.[10][14][15][16][17]

Computational Workflow

The following diagram illustrates a typical workflow for the in-silico analysis of a small molecule like this compound.

Molecular Modeling Workflow

Caption: A standard workflow for the molecular modeling of a small organic molecule.

Detailed Methodologies

4.2.1. Quantum Mechanical (QM) Calculations

-

Objective: To obtain an accurate 3D geometry and calculate electronic properties.

-

Methodology: Density Functional Theory (DFT) is a suitable method.

-

Functional: B3LYP is a commonly used hybrid functional.

-

Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.

-

-

Calculated Properties:

-

Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

-

Vibrational frequencies (for comparison with experimental IR and Raman spectra).

-

¹H and ¹³C NMR chemical shifts (using the GIAO method).

-

Frontier molecular orbital energies (HOMO and LUMO) to assess chemical reactivity.

-

Molecular electrostatic potential (MEP) to identify regions of electrophilic and nucleophilic attack.

-

4.2.2. Molecular Docking

-

Objective: To predict the binding mode and affinity of the molecule to a biological target.

-

Prerequisite: Identification of a potential biological target. Based on literature for similar compounds, plausible targets could include the CCR5 receptor or a histone deacetylase (HDAC).

-

Methodology:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

-

Ligand Preparation: Use the QM-optimized structure of this compound.

-

Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking calculations. The binding site can be defined based on the location of a co-crystallized ligand or through blind docking.

-

Analysis: Analyze the predicted binding poses and docking scores. The pose with the lowest binding energy is typically considered the most likely.

-

4.2.3. Molecular Dynamics (MD) Simulations

-

Objective: To study the dynamic behavior of the molecule, either in solution or bound to a protein, over time.

-

Methodology:

-

System Setup: Place the molecule (or the protein-ligand complex from docking) in a simulation box with an appropriate solvent (e.g., water). Add counter-ions to neutralize the system.

-

Force Field: Choose a suitable force field, such as AMBER or CHARMM for biomolecular systems, and GAFF for the ligand.

-

Simulation Protocol:

-

Minimization: Energy minimize the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample conformational space.

-

-

Analysis: Analyze the trajectory to calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energy (using methods like MM/PBSA or MM/GBSA).

-

Putative Biological Signaling Pathway

Given the activity of some benzoic acid derivatives as CCR5 antagonists, a hypothetical signaling pathway involving this receptor is presented below. CCR5 is a chemokine receptor that, upon binding its ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. In the context of HIV infection, the virus uses CCR5 as a co-receptor to enter host cells. Antagonists of CCR5 block this interaction.

Hypothetical CCR5 Antagonism Pathway

Caption: A diagram illustrating the potential antagonistic action on the CCR5 signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the molecular modeling of this compound. While experimental and computational data specifically for this molecule are limited, by leveraging information from analogous compounds, a robust framework for its in-silico investigation can be established. The methodologies and workflows presented herein for synthesis, characterization, and molecular modeling are intended to serve as a valuable resource for researchers in both materials science and drug discovery. Future studies should focus on generating experimental data for this specific molecule to validate and refine the computational models.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C17H24O2 | CID 3104706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids | Semantic Scholar [semanticscholar.org]